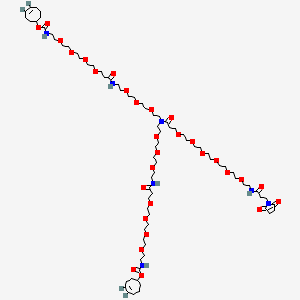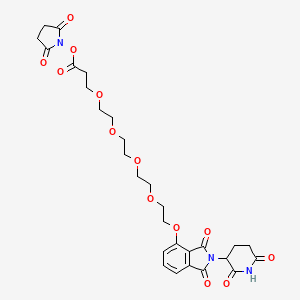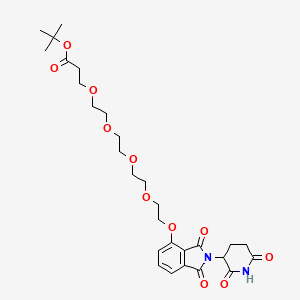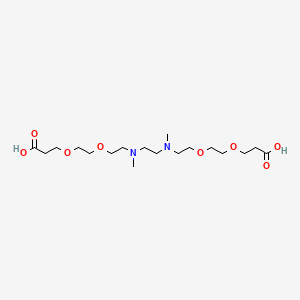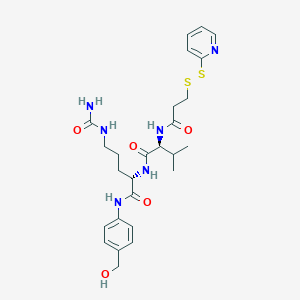
OPSS-Val-Cit-PAB-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OPSS-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in targeted cancer therapy by connecting a cytotoxic drug to an antibody, allowing for the selective delivery of the drug to cancer cells. The compound is designed to be stable in the bloodstream but cleavable within the target cells, ensuring the release of the cytotoxic agent only at the desired site .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of OPSS-Val-Cit-PAB-OH involves multiple steps, starting with the preparation of the individual components: OPSS (ortho-pyridyl disulfide), Val (valine), Cit (citrulline), and PAB (para-aminobenzyl alcohol). These components are then linked together through a series of peptide bond formations and protective group manipulations. The final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers further enhances the reproducibility and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions: OPSS-Val-Cit-PAB-OH primarily undergoes cleavage reactions, which are essential for its function as an ADC linker. The cleavage can be triggered by specific enzymes such as cathepsin B, which is abundant in the lysosomes of cancer cells .
Common Reagents and Conditions: The cleavage of this compound is facilitated by the presence of reducing agents or specific enzymes. For instance, the disulfide bond in OPSS can be reduced by agents like dithiothreitol (DTT), while the Val-Cit-PAB moiety is cleaved by cathepsin B under acidic conditions .
Major Products Formed: The major products formed from the cleavage of this compound include the cytotoxic drug, which is released to exert its therapeutic effect, and the cleaved linker components, which are typically non-toxic and excreted from the body .
Aplicaciones Científicas De Investigación
OPSS-Val-Cit-PAB-OH is extensively used in the development of ADCs for targeted cancer therapy. Its ability to selectively release cytotoxic drugs within cancer cells makes it a valuable tool in oncology research. Additionally, it is used in the study of drug delivery systems and the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of OPSS-Val-Cit-PAB-OH involves its cleavage within the target cells, leading to the release of the cytotoxic drug. The linker is designed to be stable in the bloodstream, preventing premature release of the drug. Upon internalization by the target cells, the linker is cleaved by lysosomal enzymes, releasing the active drug to induce cell death .
Comparación Con Compuestos Similares
Similar Compounds:
- Val-Cit-PAB-OH
- Maleimide-Val-Cit-PAB
- Succinimidyl-Val-Cit-PAB
Uniqueness: OPSS-Val-Cit-PAB-OH is unique due to its dual cleavable nature, allowing for both disulfide and protease-mediated cleavage. This dual functionality enhances its stability and specificity, making it a preferred choice for ADC development .
Propiedades
IUPAC Name |
(2S)-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]-2-[[(2S)-3-methyl-2-[3-(pyridin-2-yldisulfanyl)propanoylamino]butanoyl]amino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O5S2/c1-17(2)23(32-21(34)12-15-38-39-22-7-3-4-13-28-22)25(36)31-20(6-5-14-29-26(27)37)24(35)30-19-10-8-18(16-33)9-11-19/h3-4,7-11,13,17,20,23,33H,5-6,12,14-16H2,1-2H3,(H,30,35)(H,31,36)(H,32,34)(H3,27,29,37)/t20-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNULYGGLPZGSV-REWPJTCUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCSSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCSSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

